4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid
Overview
Description
The compound "4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid" is a chemical entity that belongs to the class of isoxazole benzoic acid derivatives. These compounds are of interest due to their potential biological activities and applications in various fields of chemistry and medicine. The papers provided do not directly discuss this specific compound, but they do provide insights into similar isoxazole derivatives and their synthesis, biological evaluation, and chemical properties, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves cyclization reactions and the use of various starting materials and reagents to introduce the desired functional groups. For example, the synthesis of pyrrolo-isoxazole benzoic acid derivatives as described in paper involves a multi-step process starting with p-aminobenzoic acid and maleic anhydride to yield maleanilic acid, followed by cyclization and condensation reactions to obtain the final products. Similarly, the synthesis of 3-(5-substituted benzimidazol-2-yl)-5-arylisoxazolines involves condensation of 1-(1H-benzimidazol-2-yl)-3-(substituted phenyl)prop-2-en-1-ones with hydroxylamine. These methods provide a framework for the synthesis of related isoxazole benzoic acid derivatives, including the compound of interest.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of an isoxazole ring, which can be substituted with various functional groups that influence the compound's properties and reactivity. The papers discuss the structural characterization of these compounds using techniques such as IR, NMR, and MS analyses . The molecular docking studies mentioned in paper also provide insights into the potential interactions of these compounds with biological targets, which is relevant for understanding the structure-activity relationships.
Chemical Reactions Analysis
Isoxazole derivatives can participate in various chemical reactions, depending on their functional groups and substitution patterns. The papers do not provide specific details on the chemical reactions of the compound "4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid," but they do mention the reactivity of similar compounds. For instance, the reactivity of 1-phenyl-3-methyl-4-benzoylpyrazol-5-one with metal ions and the potential of benzoxazole and benzothiazole derivatives to act as fluorescent probes suggest that the compound of interest may also exhibit interesting reactivity patterns that could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structures. The papers provide some information on the properties of related compounds, such as their antimicrobial and antioxidant activities , as well as their potential as acetylcholinesterase inhibitors . These properties are important for the application of these compounds in medicinal chemistry and other fields. The solubility, stability, and reactivity of these compounds can also be inferred from the synthesis methods and biological evaluations discussed in the papers.
Scientific Research Applications
1. Antimicrobial and Antioxidant Activities
Isoxazole derivatives of benzoic acid, including compounds structurally similar to 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid, have been synthesized and tested for their antimicrobial and antioxidant activities. Some of these compounds demonstrated strong antioxidant activity and potential as antimicrobial agents (V. Pothuri, P. Machiraju, V. Rao, 2020).
2. Herbicidal Activity
Research on isoxazole, nicotinic acid, and benzoic acid derivatives has led to the design and synthesis of compounds with significant herbicidal activity. These studies have focused on creating derivatives that can act as effective herbicides, potentially including structures like the one you're inquiring about (Ying Fu et al., 2021).
3. Pharmaceutical Development
A range of benzoic acid derivatives, including those with isoxazole units, have been explored for their roles in pharmaceutical development. These studies have looked into the synthesis and biological activity of these compounds, with a focus on their potential therapeutic applications (E. A. Abd El-Meguid, 2014).
4. Liquid Crystalline Complexes
In the field of materials science, benzoic acid derivatives are being studied for their ability to form supramolecular liquid crystalline complexes. This research is significant for developing new materials with unique properties, relevant to the compound (M. Alaasar, C. Tschierske, 2019).
5. Analytical Chemistry Applications
Benzoic acid derivatives with isoxazole groups have also found applications in analytical chemistry, particularly as chemosensors for detecting various ions. This research is crucial for developing new, sensitive detection methods (G. Emandi, Keith J. Flanagan, M. Senge, 2018).
Safety And Hazards
The safety information indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-2-3-4-13-25-18-11-9-16(10-12-18)20-14-19(22-26-20)15-5-7-17(8-6-15)21(23)24/h5-12,14H,2-4,13H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTXSIGPZDVVIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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